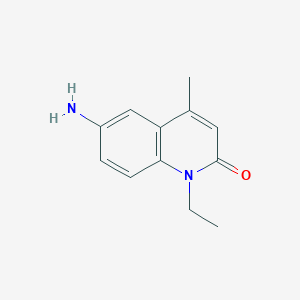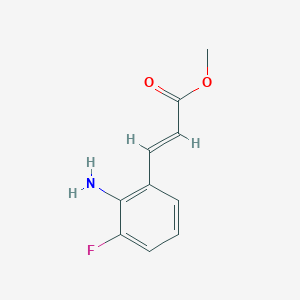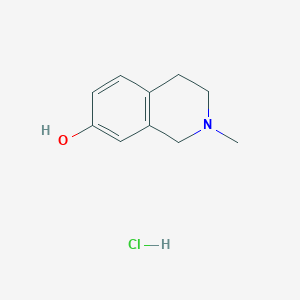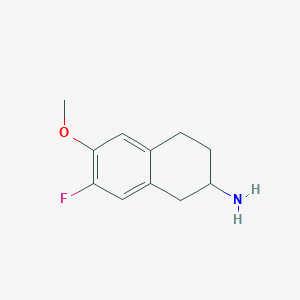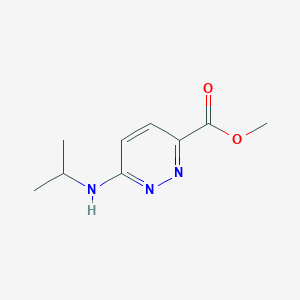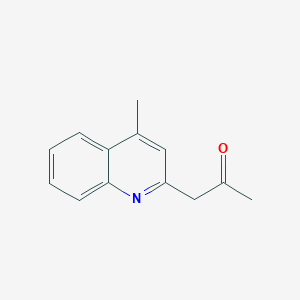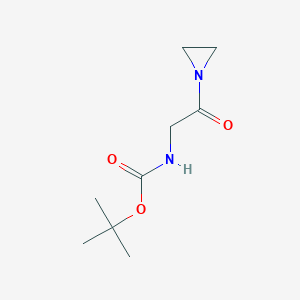
4(1H)-Quinolinone, 2-ethyl-6-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-6-methoxyquinolin-4(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an ethyl group at the second position, a methoxy group at the sixth position, and a ketone functional group at the fourth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methoxyquinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-ethyl-6-methoxyaniline, the compound can be synthesized via a Friedländer reaction, which involves the condensation of the aniline derivative with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of 2-Ethyl-6-methoxyquinolin-4(1H)-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-6-methoxyquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 2-Ethyl-6-methoxyquinolin-4-ol.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Ethyl-6-methoxyquinolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyl-6-methoxyquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
2-Ethyl-6-methoxyquinolin-4(1H)-one can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound with no substituents.
2-Methylquinoline: Similar structure but with a methyl group instead of an ethyl group.
6-Methoxyquinoline: Lacks the ethyl group at the second position.
4-Hydroxyquinoline: Contains a hydroxyl group instead of a methoxy group.
The uniqueness of 2-Ethyl-6-methoxyquinolin-4(1H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
135016-13-6 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
2-ethyl-6-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C12H13NO2/c1-3-8-6-12(14)10-7-9(15-2)4-5-11(10)13-8/h4-7H,3H2,1-2H3,(H,13,14) |
Clé InChI |
UYYINXKRZUQMMU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=O)C2=C(N1)C=CC(=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


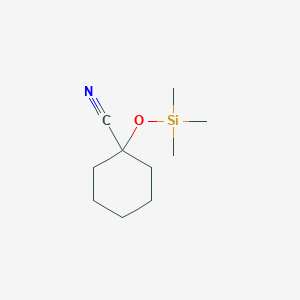

![(6-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11900234.png)
